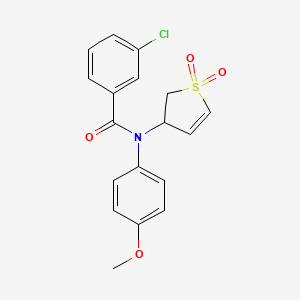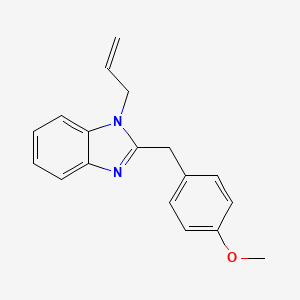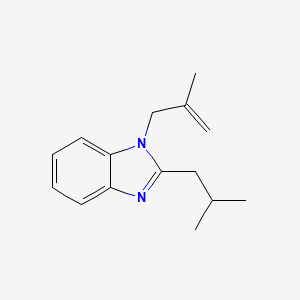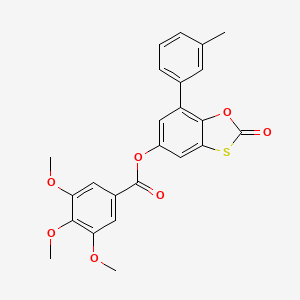
3-chloro-N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)-N-(4-methoxyphenyl)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-CHLORO-N-(1,1-DIOXIDO-2,3-DIHYDRO-3-THIOPHENYL)-N-(4-METHOXYPHENYL)BENZAMIDE is a complex organic compound that features a benzamide core with various functional groups attached
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-CHLORO-N-(1,1-DIOXIDO-2,3-DIHYDRO-3-THIOPHENYL)-N-(4-METHOXYPHENYL)BENZAMIDE typically involves multiple steps:
Formation of the Benzamide Core: The initial step involves the formation of the benzamide core through the reaction of 4-methoxybenzoic acid with thionyl chloride to form 4-methoxybenzoyl chloride. This intermediate is then reacted with aniline to form N-(4-methoxyphenyl)benzamide.
Introduction of the Chlorine Atom: The next step involves the chlorination of the benzamide core using a chlorinating agent such as thionyl chloride or phosphorus pentachloride to introduce the chlorine atom at the 3-position.
Formation of the Thiophene Ring: The thiophene ring is introduced through a cyclization reaction involving a suitable precursor such as 2,3-dihydrothiophene. This step may require the use of a catalyst and specific reaction conditions to ensure the formation of the desired product.
Oxidation of the Thiophene Ring: The final step involves the oxidation of the thiophene ring to form the 1,1-dioxide derivative. This can be achieved using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and process optimization to minimize waste and reduce production costs.
Analyse Chemischer Reaktionen
Types of Reactions
3-CHLORO-N-(1,1-DIOXIDO-2,3-DIHYDRO-3-THIOPHENYL)-N-(4-METHOXYPHENYL)BENZAMIDE can undergo various types of chemical reactions, including:
Oxidation: The thiophene ring can be further oxidized to introduce additional functional groups or modify its electronic properties.
Reduction: The compound can undergo reduction reactions to remove the 1,1-dioxide group or reduce other functional groups present in the molecule.
Substitution: The chlorine atom at the 3-position can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, or other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, or other reducing agents.
Substitution: Nucleophiles such as amines, alcohols, or thiols.
Major Products Formed
Oxidation: Products with additional oxygen-containing functional groups.
Reduction: Products with reduced functional groups, such as the removal of the 1,1-dioxide group.
Substitution: Products with new functional groups replacing the chlorine atom.
Wissenschaftliche Forschungsanwendungen
Medicinal Chemistry: The compound may be investigated for its potential as a drug candidate due to its unique structural features and potential biological activity.
Material Science: The compound’s electronic properties may make it suitable for use in organic electronics, such as organic light-emitting diodes (OLEDs) or organic photovoltaics.
Biological Research: The compound may be used as a probe or tool compound to study specific biological pathways or targets.
Wirkmechanismus
The mechanism of action of 3-CHLORO-N-(1,1-DIOXIDO-2,3-DIHYDRO-3-THIOPHENYL)-N-(4-METHOXYPHENYL)BENZAMIDE would depend on its specific application. In medicinal chemistry, the compound may interact with specific molecular targets such as enzymes, receptors, or ion channels. The exact pathways involved would require detailed biochemical studies to elucidate.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N-(4-Methoxyphenyl)benzamide: Lacks the chlorine and thiophene groups, making it less complex and potentially less active.
3-Chloro-N-phenylbenzamide: Lacks the methoxy and thiophene groups, which may affect its electronic properties and reactivity.
Thiophene-2-carboxamide: Contains the thiophene ring but lacks the benzamide core and other functional groups.
Uniqueness
3-CHLORO-N-(1,1-DIOXIDO-2,3-DIHYDRO-3-THIOPHENYL)-N-(4-METHOXYPHENYL)BENZAMIDE is unique due to the combination of its functional groups, which confer specific electronic and steric properties. This makes it a valuable compound for various applications in research and industry.
Eigenschaften
Molekularformel |
C18H16ClNO4S |
|---|---|
Molekulargewicht |
377.8 g/mol |
IUPAC-Name |
3-chloro-N-(1,1-dioxo-2,3-dihydrothiophen-3-yl)-N-(4-methoxyphenyl)benzamide |
InChI |
InChI=1S/C18H16ClNO4S/c1-24-17-7-5-15(6-8-17)20(16-9-10-25(22,23)12-16)18(21)13-3-2-4-14(19)11-13/h2-11,16H,12H2,1H3 |
InChI-Schlüssel |
SLAYHRMNMRNIBD-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=CC=C(C=C1)N(C2CS(=O)(=O)C=C2)C(=O)C3=CC(=CC=C3)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Diethyl (5-{[2-(4-methoxyphenyl)ethyl]amino}-2-(3-nitrophenyl)-1,3-oxazol-4-YL)phosphonate](/img/structure/B11415151.png)
![4-(3-bromophenyl)-3-(2-hydroxyphenyl)-5-(2-methoxyethyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one](/img/structure/B11415159.png)
![N-[(1-benzyl-1H-benzimidazol-2-yl)methyl]-2-phenoxyacetamide](/img/structure/B11415161.png)
![1H-1,3-Benzimidazole, 2-[(4-methoxyphenoxy)methyl]-1-(2-propynyl)-](/img/structure/B11415165.png)

![1,3-bis[(4-fluorophenyl)methyl]-1H,2H,3H,4H-pyrido[2,3-d]pyrimidine-2,4-dione](/img/structure/B11415176.png)
![6-bromo-N-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methyl-N-[(3-methylthiophen-2-yl)methyl]-1-benzofuran-2-carboxamide](/img/structure/B11415184.png)
![N-[(1Z)-1-[1-(dimethylsulfamoyl)-1H-indol-3-yl]-3-(4-methylpiperazin-1-yl)-3-oxoprop-1-en-2-yl]benzamide](/img/structure/B11415193.png)
![2-(5-ethyl-1-benzofuran-3-yl)-N-[5-(prop-2-en-1-ylsulfanyl)-1,3,4-thiadiazol-2-yl]acetamide](/img/structure/B11415195.png)


![N-[2-(1-{2-oxo-2-[phenyl(propan-2-yl)amino]ethyl}-1H-benzimidazol-2-yl)ethyl]cyclohexanecarboxamide](/img/structure/B11415227.png)
![4-[4-(hexyloxy)phenyl]-3-(2-hydroxyphenyl)-5-(2-phenylethyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one](/img/structure/B11415229.png)
![5-(2-hydroxyethyl)-3-(2-hydroxyphenyl)-4-[3-methoxy-4-(3-methylbutoxy)phenyl]-4,5-dihydropyrrolo[3,4-c]pyrazol-6(2H)-one](/img/structure/B11415242.png)
